molecular formula C18H26N6O4 B2637105 ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898463-32-6

ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2637105
CAS No.: 898463-32-6
M. Wt: 390.444
InChI Key: BJPMNLLQDAFPKI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a complex organic compound featuring a purine core substituted with a piperazine ring and an ethyl acetate group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate typically involves multi-step organic reactions:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Substitution with Piperazine: The purine core is then reacted with piperazine under basic conditions to introduce the piperazine ring.

    Alkylation: The piperazine-substituted purine is alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce hydroxylated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be studied for its potential interactions with enzymes and receptors. Its purine core is structurally similar to nucleotides, making it a candidate for studies on enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its antiviral, anticancer, or anti-inflammatory properties, given the biological activity of many purine derivatives.

Industry

Industrially, the compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism or binding to purinergic receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is unique due to its specific substitution pattern, which combines a purine core with a piperazine ring and an ethyl acetate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

ethyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-5-28-13(25)11-22-6-8-23(9-7-22)17-19-15-14(24(17)10-12(2)3)16(26)20-18(27)21(15)4/h2,5-11H2,1,3-4H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPMNLLQDAFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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